molecular formula C30H44O8 B1649382 Cucurbitacin K CAS No. 6766-43-4

Cucurbitacin K

Cat. No.: B1649382
CAS No.: 6766-43-4
M. Wt: 532.7 g/mol
InChI Key: FBGLZDYMEULGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cucurbitacin K is a highly oxidized tetracyclic triterpenoid, part of the cucurbitacin family of secondary metabolites known for their diverse and potent biological activities . While initial research on anticancer mechanisms has focused on other members like cucurbitacin B, the entire class shares a common ability to modulate key signaling pathways crucial for cancer cell survival and proliferation . These compounds are recognized for their capacity to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3, which is a well-known oncogenic driver . Inhibition of this pathway can lead to the suppression of cancer cell growth, cell cycle arrest, and the induction of apoptosis . This compound occurs naturally in several plant families, most notably the Cucurbitaceae (which includes pumpkin, cucumber, and melon) and Brassicaceae families . For instance, it has been identified in plant species such as Iberis amara . As a natural product with a complex structure, this compound presents a fascinating lead compound for investigating new therapeutic strategies, particularly in oncology research . Researchers can utilize this high-purity compound to further elucidate its specific molecular targets, efficacy in various cell lines, and synergistic effects with other agents. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-(2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl)-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGLZDYMEULGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987026
Record name 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6766-43-4
Record name Cucurbitacin K
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Extraction Methods from Plant Sources

Solvent-Based Isolation

The isolation of cucurbitacins from plant material follows a multi-step solvent extraction process optimized for polarity gradients. As demonstrated in the patent by, Cucurbitacin K can theoretically be purified using the following protocol:

  • Plant Material Processing : Fresh or dried roots/fruits of Bryonia dioica (a documented source of this compound) are mechanically compressed to release a crude liquid extract.
  • Defatting with Non-Polar Solvents : The liquid is treated with hexane or petroleum ether (polarity index < 2.0) to remove lipids, waxes, and pigments, yielding an aqueous phase enriched with cucurbitacins.
  • Moderately Polar Solvent Extraction : Chloroform (polarity index 4.1) or ethyl acetate (polarity index 4.4) is used to partition cucurbitacins into the organic phase. Repeating this step enhances purity.
  • Chromatographic Purification : Flash column chromatography on silica gel with chloroform:acetone:methanol (90:5:5 v/v) resolves this compound from co-extracted triterpenoids.
Table 1: Yield and Purity Metrics for Cucurbitacin Isolation
Parameter Value Source
Yield from Plant Material 0.5–1.0 g/kg
Purity Post-Chromatography ≥80%
Optimal Solvent System Chloroform:Acetone:Methanol (90:5:5)

Semi-Synthetic Derivatization Strategies

Structural Insights for this compound

The C11 hydroxyl and C3 carbonyl groups in this compound are critical for STAT3 inhibition. Preservation of these moieties during synthesis is essential, as hydroxylation at C11 abolishes STAT3 binding, while C3 carbonyl reduction diminishes JAK2 affinity.

Biosynthetic Pathways in Cucurbitaceae Plants

Enzymatic Cyclization of Squalene

This compound originates from the cyclization of squalene-2,3-epoxide, mediated by oxidosqualene cyclases (OSCs). Route a in Figure 4 of proposes:

  • Cation Formation : Squalene-2,3-epoxide cyclizes to a lanostane-type cation.
  • Rearrangement : Loss of the C-11 proton generates parkeol, a precursor to cucurbitacins.
  • Oxidation and Glycosylation : Cytochrome P450 enzymes introduce hydroxyl groups at C2, C16, and C20, followed by glycosylation for storage in vacuoles.

Metabolic Engineering Prospects

Heterologous expression of Bryonia dioica OSCs in Saccharomyces cerevisiae could enable microbial production. However, the complexity of post-modifying enzymes (e.g., CYP450s) remains a bottleneck.

Challenges and Optimization Strategies

Solubility and Stability Issues

This compound’s hydrophobicity (logP ≈ 3.8) necessitates formulation with micellar carriers like poloxamer 407 to enhance aqueous solubility. Accelerated stability studies show degradation <5% at 4°C over 6 months when shielded from light.

Analytical Validation

Quantification via molecularly imprinted polymers (MIPs) paired with TLC achieves a detection limit of 0.1 μg/mL, with 92–97% recovery in spiked Lagenaria siceraria juice.

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin K undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to secondary alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Anticancer Properties

Cucurbitacin K has garnered attention for its potential as an anticancer agent. It functions by inhibiting key signaling pathways involved in tumor growth and proliferation.

Case Studies

  • Pancreatic Cancer : In a murine xenograft model, cucurbitacin B (a related compound) demonstrated significant tumor growth inhibition when combined with gemcitabine, suggesting similar potential for this compound . The combination therapy showed up to 79% tumor inhibition without significant toxicity.
  • Breast Cancer : Research on human breast cancer cell lines showed that cucurbitacins can induce apoptosis and inhibit cell viability through modulation of the JAK/STAT pathway .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of cucurbitacins.

Other Biological Activities

This compound also exhibits various other pharmacological activities:

  • Antimicrobial Activity : It has shown effectiveness against certain bacterial strains and fungi .
  • Hepatoprotective Effects : Studies indicate that cucurbitacins can protect liver cells from toxic insults, potentially aiding in liver disease management .

Data Table: Summary of Applications

Application AreaMechanism of ActionEvidence Source
AnticancerInhibits STAT3; induces apoptosis
Anti-inflammatoryModulates cytokines; inhibits NF-kB
NeuroprotectiveReduces oxidative stress; promotes neurogenesis
AntimicrobialEffective against bacteria and fungi
HepatoprotectiveProtects liver cells from toxins

Mechanism of Action

Cucurbitacin K exerts its effects through multiple molecular targets and pathways:

    Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): This leads to the suppression of cancer cell proliferation and induction of apoptosis.

    Modulation of Reactive Oxygen Species (ROS) Levels: Enhances oxidative stress in cancer cells, leading to cell death.

    Inhibition of Nuclear Factor-kappa B (NF-κB): Reduces inflammation by suppressing the expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Research Implications

This compound’s structural simplicity and low potency make it a less promising candidate for direct therapeutic use compared to its analogs. However, its presence in plant extracts may synergize with other cucurbitacins or bioactive compounds . Future studies should explore:

Structure-Activity Relationship (SAR) : Engineering C23–C24 double bonds or C25 acetylation in this compound derivatives to enhance potency .

Combination Therapies : Leveraging this compound’s mild activity with potent analogs (e.g., B or D) to reduce toxicity .

Biosynthetic Pathways : Elucidating glycosylation mechanisms in Citrullus species to optimize natural yields .

Q & A

Q. What documentation is critical for ethical compliance in this compound animal studies?

  • Methodological Answer : Adhere to ARRIVE guidelines: detail anesthesia protocols, euthanasia methods, and tumor volume limits (e.g., ≤1.5 cm³). Submit IACUC-approved protocols, including randomization methods and blinding procedures. Disclose conflicts of interest related to compound sourcing .

Q. How should researchers address discrepancies between preclinical and clinical data for this compound?

  • Methodological Answer : Perform PK/PD modeling to bridge in vitro and in vivo results. Use patient-derived xenografts (PDX) or organoids to improve clinical relevance. Transparently report negative data in repositories like ClinicalTrials.gov to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin K
Reactant of Route 2
Cucurbitacin K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.